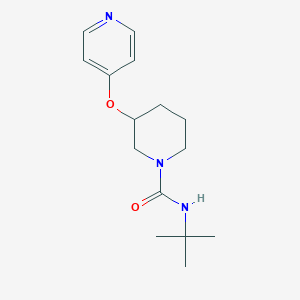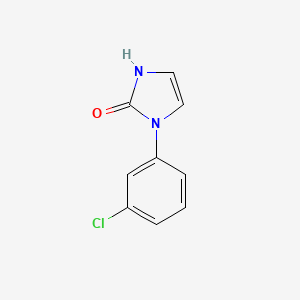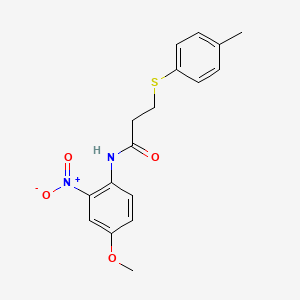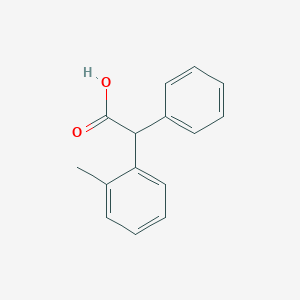![molecular formula C23H14Na2O11 B2723468 disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate CAS No. 1231953-90-4](/img/structure/B2723468.png)
disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate is a complex organic compound featuring two chromene rings. Chromenes are a class of heterocyclic compounds known for their diverse biological activities and extensive use in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The compound is synthesized via a multi-step organic synthesis process. A key starting material might be 4-hydroxycoumarin, which undergoes a series of chemical transformations including hydroxylation, carboxylation, and coupling reactions. Each step requires precise reaction conditions, typically involving catalysts, specific solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrially, large-scale synthesis might involve optimization of reaction conditions such as concentration, temperature, and catalysts to maximize efficiency. Methods such as continuous flow synthesis could be used to ensure consistency and scalability. Purification typically involves crystallization or chromatography techniques to isolate the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxypropoxy moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can alter the chromene rings, potentially hydrogenating them to form dihydrochromenes.
Substitution: Nucleophilic or electrophilic substitution can occur at various positions on the chromene rings, leading to a wide array of derivatives.
Common Reagents and Conditions
Oxidation Reagents: Commonly used oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reagents: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution Conditions: Depending on the desired product, conditions can include acid or base catalysts and specific solvents like methanol or dichloromethane.
Major Products Formed
Reaction products vary depending on the specific reactions undergone. Oxidation may produce ketones or aldehydes, while reduction could lead to alcohols. Substitution reactions result in a broad spectrum of functionalized chromenes.
科学的研究の応用
The compound has diverse applications across various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural resemblance to natural substrates.
Medicine: Evaluated for anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Applied in the development of dyes and pigments due to its chromene core which can be modified to produce different colors.
作用機序
The biological activity of disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate is often related to its ability to interact with specific enzymes or receptors. The compound can mimic natural substrates, binding to active sites and either inhibiting or modifying enzyme activity. Pathways involved include:
Inflammatory Pathways: Inhibition of enzymes like cyclooxygenase, reducing prostaglandin synthesis.
Cancer Pathways: Interfering with cell signaling pathways crucial for cancer cell growth and survival.
類似化合物との比較
Disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate is unique due to its dual chromene structure and specific functional groups that confer unique biological activities. Similar compounds include:
4-Hydroxycoumarin: A precursor and well-known anticoagulant.
Chromene Derivatives: Various derivatives with modifications at different positions, exhibiting a range of pharmacological properties.
特性
IUPAC Name |
disodium;5-[3-(2-carboxylato-4-oxochromen-6-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O11.2Na/c24-11(9-31-12-4-5-16-13(6-12)14(25)7-19(33-16)22(27)28)10-32-17-2-1-3-18-21(17)15(26)8-20(34-18)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWCEBDTUPPAS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC4=C(C=C3)OC(=CC4=O)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Na2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide](/img/structure/B2723385.png)

![N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2723389.png)
![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2723395.png)
![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2723398.png)

![N-[1-(3-bromobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2723401.png)





